molecular formula C26H24N4O4S B11443512 Ethyl 4-{5-oxo-4-[2-oxo-2-(phenylamino)ethyl]-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-1-yl}benzoate

Ethyl 4-{5-oxo-4-[2-oxo-2-(phenylamino)ethyl]-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-1-yl}benzoate

Cat. No.: B11443512
M. Wt: 488.6 g/mol
InChI Key: RLWHBBVHLFWJAS-UHFFFAOYSA-N
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Description

ETHYL 4-{5-OXO-4-[(PHENYLCARBAMOYL)METHYL]-3-[(PYRIDIN-2-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL}BENZOATE is a complex organic compound with a unique structure that includes a benzoate ester, an imidazolidinone ring, and various functional groups such as phenylcarbamoyl and pyridinylmethyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{5-OXO-4-[(PHENYLCARBAMOYL)METHYL]-3-[(PYRIDIN-2-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL}BENZOATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazolidinone core, followed by the introduction of the phenylcarbamoyl and pyridinylmethyl groups. The final step involves esterification to form the benzoate ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{5-OXO-4-[(PHENYLCARBAMOYL)METHYL]-3-[(PYRIDIN-2-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace certain groups with others, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl chains.

Scientific Research Applications

ETHYL 4-{5-OXO-4-[(PHENYLCARBAMOYL)METHYL]-3-[(PYRIDIN-2-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL}BENZOATE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound can be used to study enzyme interactions and protein binding due to its functional groups.

    Medicine: Potential medicinal applications include the development of new drugs targeting specific pathways or receptors. The compound’s structure allows for the design of molecules with high specificity and potency.

    Industry: In industrial applications, the compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ETHYL 4-{5-OXO-4-[(PHENYLCARBAMOYL)METHYL]-3-[(PYRIDIN-2-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL}BENZOATE involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. This can lead to changes in cellular pathways and physiological responses. Detailed studies on the molecular targets and pathways involved are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazolidinone derivatives and benzoate esters with different substituents. Examples include:

  • ETHYL 4-{5-OXO-4-[(METHYLCARBAMOYL)METHYL]-3-[(PYRIDIN-2-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL}BENZOATE
  • ETHYL 4-{5-OXO-4-[(PHENYLCARBAMOYL)METHYL]-3-[(PYRIDIN-3-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL}BENZOATE

Uniqueness

The uniqueness of ETHYL 4-{5-OXO-4-[(PHENYLCARBAMOYL)METHYL]-3-[(PYRIDIN-2-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL}BENZOATE lies in its specific combination of functional groups and structural features This allows for unique interactions with molecular targets and distinct chemical reactivity compared to similar compounds

Properties

Molecular Formula

C26H24N4O4S

Molecular Weight

488.6 g/mol

IUPAC Name

ethyl 4-[4-(2-anilino-2-oxoethyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-sulfanylideneimidazolidin-1-yl]benzoate

InChI

InChI=1S/C26H24N4O4S/c1-2-34-25(33)18-11-13-21(14-12-18)30-24(32)22(16-23(31)28-19-8-4-3-5-9-19)29(26(30)35)17-20-10-6-7-15-27-20/h3-15,22H,2,16-17H2,1H3,(H,28,31)

InChI Key

RLWHBBVHLFWJAS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(N(C2=S)CC3=CC=CC=N3)CC(=O)NC4=CC=CC=C4

Origin of Product

United States

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